
Calcium isohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium isohexadecanoate, also known as calcium palmitate, is a calcium salt of isohexadecanoic acid. It is a white, odorless powder that is insoluble in water but soluble in organic solvents. This compound is commonly used in various industrial applications, including as a stabilizer, lubricant, and surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium isohexadecanoate can be synthesized through the reaction of isohexadecanoic acid with calcium hydroxide or calcium chloride. The reaction typically involves heating the acid with the calcium compound in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting isohexadecanoic acid with calcium oxide or calcium hydroxide in large reactors. The reaction mixture is heated to a specific temperature, usually around 150-200°C, to ensure complete conversion. The product is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Calcium isohexadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: It can be reduced to form calcium metal and isohexadecanoic acid.
Substitution: It can undergo substitution reactions with other acids or bases to form different calcium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions are carried out using various acids or bases in organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Calcium carbonate and isohexadecanoic acid derivatives.
Reduction: Calcium metal and isohexadecanoic acid.
Substitution: Different calcium salts depending on the substituting acid or base.
Scientific Research Applications
Calcium isohexadecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Used as a lubricant, surfactant, and stabilizer in various industrial processes.
Mechanism of Action
Calcium isohexadecanoate exerts its effects through several mechanisms:
Calcium Ion Release: It releases calcium ions, which play a crucial role in various cellular processes, including signal transduction and muscle contraction.
Membrane Stabilization: It stabilizes cell membranes by interacting with phospholipids and proteins.
Enzyme Activation: It activates certain enzymes by binding to their active sites and facilitating catalytic reactions.
Comparison with Similar Compounds
Calcium isohexadecanoate is similar to other calcium salts of fatty acids, such as calcium stearate and calcium oleate. it has unique properties that make it suitable for specific applications:
Calcium Stearate: Used primarily as a lubricant and release agent in the plastics industry.
Calcium Oleate: Used as a surfactant and emulsifier in the cosmetics and food industries.
Properties
CAS No. |
95934-92-2 |
|---|---|
Molecular Formula |
C32H62CaO4 |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
calcium;14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Ca/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
SYUYMDIBFKKQEK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




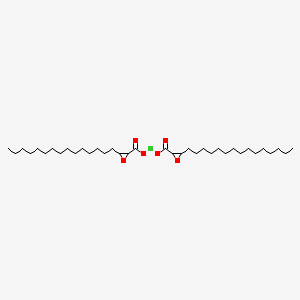


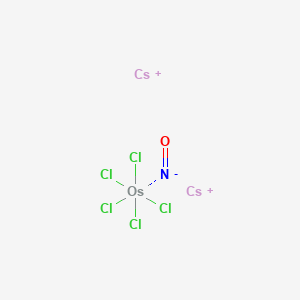

![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
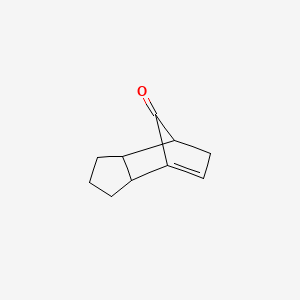
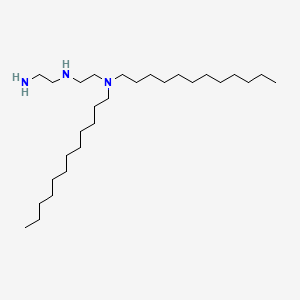
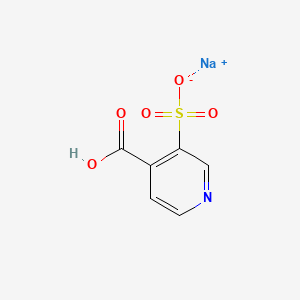
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)


